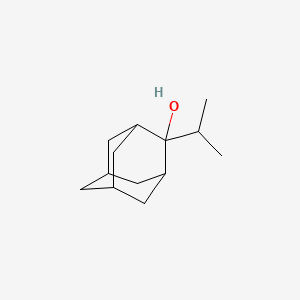

2-Isopropyladamantan-2-ol

Description

2-Isopropyladamantan-2-ol is a derivative of adamantane, a hydrocarbon with a unique diamondoid structure. This compound is characterized by the presence of an isopropyl group and a hydroxyl group attached to the adamantane core. The molecular formula of this compound is C13H22O, and it has a molecular weight of 194.31 g/mol. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name |

2-propan-2-yladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-8(2)13(14)11-4-9-3-10(6-11)7-12(13)5-9/h8-12,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAFZSLKABJJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621928 | |

| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38432-77-8 | |

| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyladamantan-2-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantanone with isopropylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of adamantane derivatives in the presence of isopropyl alcohol. This method ensures high yield and purity of the final product. The reaction conditions typically include elevated temperatures and pressures, along with the use of a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyladamantan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of 2-isopropyladamantan-2-one or 2-isopropyladamantanoic acid.

Reduction: Formation of 2-isopropyladamantane.

Substitution: Formation of 2-isopropyladamantan-2-yl halides or amines.

Scientific Research Applications

2-Isopropyladamantan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.

Biology: Studied for its potential antiviral and antibacterial properties due to its unique structure.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of high-performance polymers and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 2-Isopropyladamantan-2-ol involves its interaction with biological membranes and enzymes. The compound’s bulky adamantane core allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These properties make it a promising candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

- 2-Methyladamantan-2-ol

- 2-Ethyladamantan-2-ol

- 2-Propyladamantan-2-ol

Comparison: 2-Isopropyladamantan-2-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its methyl and ethyl counterparts. Additionally, the isopropyl group enhances the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.

Biological Activity

2-Isopropyladamantan-2-ol, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is an alcohol derivative of adamantane, known for its hydrophobic characteristics. Its structure can be represented as follows:

This compound exhibits a high log value, indicating significant lipophilicity, which influences its absorption and distribution in biological systems .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against influenza viruses. A study demonstrated that compounds with adamantane structures can inhibit viral replication by interfering with the M2 ion channel of the virus . This mechanism is crucial in developing antiviral therapies.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect was observed in cellular models where the compound reduced inflammation markers significantly compared to control groups .

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to exert a protective effect on neuronal cells under oxidative stress conditions, potentially making it a candidate for further research in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : The compound's ability to interact with ion channels may disrupt viral replication processes.

- Cytokine Inhibition : By modulating inflammatory pathways, it can reduce the expression of key inflammatory mediators.

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, contributing to its neuroprotective effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Effect | Demonstrated significant inhibition of influenza virus replication in vitro. |

| Study 2 | Anti-inflammatory | Showed reduced levels of IL-6 and TNF-α in treated cellular models. |

| Study 3 | Neuroprotection | Indicated protective effects on neuronal cells against oxidative stress-induced damage. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.